molecular formula C7H6Br2ClN B1267204 3-Chloro-2,6-dibromo-4-methylaniline CAS No. 84483-22-7

3-Chloro-2,6-dibromo-4-methylaniline

Cat. No.: B1267204
CAS No.: 84483-22-7
M. Wt: 299.39 g/mol
InChI Key: XBSGYHXODZBFBM-UHFFFAOYSA-N
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Description

3-Chloro-2,6-dibromo-4-methylaniline (CAS: 84483-22-7) is a halogenated aniline derivative with the molecular formula C₇H₆Br₂ClN and a molecular weight of 299.39 g/mol . Its structure features a chlorine atom at position 3, bromine atoms at positions 2 and 6, and a methyl group at position 4 of the benzene ring. This substitution pattern confers unique electronic and steric properties, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2,6-dibromo-4-methylaniline typically involves multiple steps:

    Nitration: The starting material, 4-methylaniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Bromination: Bromine is introduced at the 2 and 6 positions of the benzene ring.

    Chlorination: Finally, chlorine is introduced at the 3 position.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of specific catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2,6-dibromo-4-methylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine in the presence of a catalyst.

    Chlorination: Chlorine gas or other chlorinating agents.

    Reduction: Hydrogen gas in the presence of a metal catalyst.

Major Products Formed

    Substitution Products: Various substituted anilines depending on the reagents used.

    Coupling Products: Complex organic molecules formed through carbon-carbon bond formation.

Scientific Research Applications

Organic Synthesis

3-Chloro-2,6-dibromo-4-methylaniline serves as an important intermediate in the synthesis of complex organic molecules. Its halogenated structure allows it to participate in various reactions:

  • Electrophilic Aromatic Substitution : The presence of chlorine and bromine makes the compound reactive towards electrophiles, facilitating the introduction of other functional groups.
  • Coupling Reactions : It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, making it valuable in synthesizing more complex structures .

Pharmaceutical Applications

This compound is utilized in medicinal chemistry for developing pharmaceutical agents. Its derivatives have been studied for their potential as:

  • Tyrosine Kinase Inhibitors : Compounds derived from this compound have shown promise in inhibiting tyrosine kinases associated with various cancers .
  • Antimicrobial Agents : The compound's derivatives are explored for their bacteriostatic properties, contributing to the development of new antibiotics .

Agrochemical Production

In agrochemicals, this compound acts as an intermediate for synthesizing herbicides and pesticides. Its ability to introduce halogen atoms into organic molecules enhances the biological activity of agrochemical products .

Case Study 1: Synthesis of Antimicrobial Agents

A study demonstrated that derivatives of this compound could be synthesized through coupling reactions with various boronic acids. These derivatives exhibited significant antimicrobial activity against several pathogens, highlighting the compound's potential in drug development .

Case Study 2: Environmental Applications

Research has shown that this compound can be used as a coupling reagent in spectrophotometric determination of carbaryl in environmental samples. This application underscores its relevance in analytical chemistry for detecting pesticide residues .

Mechanism of Action

The mechanism of action of 3-Chloro-2,6-dibromo-4-methylaniline involves its interaction with various molecular targets. The presence of halogen atoms makes it a good candidate for electrophilic aromatic substitution reactions. It can also participate in coupling reactions, forming new carbon-carbon bonds through palladium-catalyzed processes .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key parameters of 3-Chloro-2,6-dibromo-4-methylaniline with structurally related halogenated anilines:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Melting Point (°C) Key References
This compound 84483-22-7 C₇H₆Br₂ClN 299.39 Cl (3), Br (2,6), CH₃ (4) Not reported
4-Bromo-2,6-dichloro-3-methylaniline 62406-68-2 C₇H₆BrCl₂N 254.94 Br (4), Cl (2,6), CH₃ (3) Not reported
3-Bromo-4-methylaniline 7745-91-7 C₇H₈BrN 186.04 Br (3), CH₃ (4) 27–30
2,6-Dichloro-4-bromoaniline Not provided C₆H₄BrCl₂N 240.92 Br (4), Cl (2,6) 85–86
3-Chloro-2,6-dibromo-4-fluoroaniline 175135-09-8 C₆H₃Br₂ClFN 303.35 Cl (3), Br (2,6), F (4) Not reported
4-Chloro-2,6-dimethylaniline Not provided C₈H₁₀ClN 155.63 Cl (4), CH₃ (2,6) 45–50

Key Observations:

Steric Hindrance: The methyl group at position 4 in this compound introduces steric bulk, which may reduce accessibility to the amine group in chemical reactions compared to less substituted analogs like 2,6-Dichloro-4-bromoaniline .

Molecular Weight and Physical State :

  • Higher molecular weight correlates with increased van der Waals forces, suggesting that this compound may have a higher melting point than lighter analogs (e.g., 3-Bromo-4-methylaniline, mp 27–30°C). However, direct data for the target compound’s melting point is unavailable .

Biological Activity

3-Chloro-2,6-dibromo-4-methylaniline (C7H6Br2ClN) is an organic compound notable for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in pharmacology, supported by relevant studies and data.

Chemical Structure and Properties

This compound features:

  • Molecular Formula : C7H6Br2ClN
  • Molecular Weight : 299.39 g/mol
  • Substituents : Two bromine atoms at positions 2 and 6, a chlorine atom at position 3, and a methyl group at position 4.

This unique structure contributes to its reactivity and functionality in various chemical applications, particularly in biological studies.

The biological activity of this compound can be attributed to its interactions with several biological targets:

  • Enzyme Inhibition : The compound has been shown to modulate enzyme activities, particularly those involved in cell cycle regulation. It may inhibit cyclin-dependent kinases (CDKs), thereby affecting cell division and apoptosis in cancer cells.
  • Antioxidant Properties : Similar compounds have demonstrated antioxidant activities, suggesting that this compound may also possess the ability to scavenge free radicals and protect cellular components from oxidative damage.
  • Antimicrobial Activity : Preliminary studies indicate that this compound could exhibit antibacterial properties against various gram-positive and gram-negative bacteria. Its halogenated structure allows for specific interactions that may enhance its efficacy against microbial strains .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionInhibits CDKs leading to cell cycle arrest
AntioxidantPotential scavenging of free radicals
AntimicrobialEffective against S. aureus, E. coli, etc.

Case Studies and Research Findings

Recent research has focused on the biological implications of halogenated anilines, including this compound:

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multi-drug-resistant bacterial strains. The results indicated significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to clinically used antibiotics .
  • Cytotoxicity Assessment : The cytotoxic effects on primary mammalian cell lines were assessed, revealing that while the compound exhibits antimicrobial properties, it maintains low toxicity levels in non-target cells, making it a candidate for further pharmacological exploration .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications in the halogen positions significantly impact the biological activity of similar compounds. This suggests that fine-tuning the substituents on the aniline ring could optimize therapeutic effects while minimizing side effects .

Q & A

Q. Basic: What are the optimal synthetic routes for preparing 3-Chloro-2,6-dibromo-4-methylaniline, and how can regioselectivity be controlled during halogenation?

Methodological Answer:
Start with 4-methylaniline (p-toluidine) as the precursor.

Bromination : Introduce bromine at positions 2 and 6 using Br₂ in acetic acid or dichloromethane, catalyzed by FeBr₃. Monitor reaction progress via TLC to avoid over-bromination.

Chlorination : For position 3, employ electrophilic chlorination with N-chlorosuccinimide (NCS) or Cl₂ in the presence of AlCl₃. Alternatively, use directed ortho-metalation with LDA (lithium diisopropylamide) to deprotonate the amine-adjacent position, followed by quenching with a chlorinating agent.
Regioselectivity Control : Use steric and electronic directing effects. The amine group directs bromination to para positions (2 and 6), while subsequent chlorination targets the activated meta position (3) due to electron-withdrawing effects of Br substituents.

Q. Advanced: How can conflicting NMR data regarding the substitution pattern of this compound be resolved?

Methodological Answer:

2D NMR Analysis : Use HSQC and HMBC to correlate ¹H and ¹³C signals, identifying coupling between aromatic protons and substituents.

DFT Calculations : Compare experimental chemical shifts (δ) with density functional theory (DFT)-predicted shifts to validate assignments.

Coupling Constants : Vicinal protons (e.g., H-5 adjacent to Cl-3) exhibit J ≈ 8 Hz, while para-substituted protons (H-4) show no coupling. The deshielding effect of Br and Cl on neighboring carbons aids in position confirmation.

Isotopic Labeling : Synthesize deuterated analogs (e.g., 4-methyl-2,6-dibromo-3-chloroaniline-d₂) to simplify splitting patterns.

Q. Basic: What chromatographic methods are suitable for purifying this compound, and how does substituent pattern affect separation?

Methodological Answer:

Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (95:5 to 80:20). The electron-withdrawing Br and Cl groups increase polarity, requiring higher ethyl acetate for elution.

HPLC : Employ a C18 column with acetonitrile/water (70:30) at 1 mL/min. Adjust pH to 3 (with 0.1% TFA) to protonate the amine, enhancing retention.

GC-MS : Validate purity with a DB-5 column (30 m × 0.25 mm), temperature ramp 80–280°C at 10°C/min. The methyl group reduces volatility, necessitating higher injector temperatures.

Q. Advanced: What strategies can mitigate decomposition of this compound during storage, and how to assess stability under various conditions?

Methodological Answer:

Storage : Store at -20°C under argon in amber vials to prevent photodegradation and oxidation.

Stability Testing : Conduct accelerated aging studies via TGA/DSC to identify decomposition temperatures (>150°C). Monitor via HPLC for degradation products (e.g., dehalogenated byproducts).

Antioxidants : Add 0.1% BHT (butylated hydroxytoluene) to suppress radical-mediated degradation.

Moisture Control : Use molecular sieves in storage containers to prevent hydrolysis.

Q. Basic: How can the purity of this compound be accurately determined, and what analytical standards are recommended?

Methodological Answer:

Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values (C: 31.82%, H: 2.29%, N: 5.30%).

HRMS : Validate molecular ion [M+H]⁺ at m/z 264.95 (C₇H₇Br₂ClN).

HPLC-UV : Use a certified reference standard (e.g., Sigma-Aldrich) with ≥99% purity. Monitor absorbance at 254 nm (π→π* transitions of aromatic rings).

Melting Point : Compare experimental mp (85–86°C) with literature values to detect impurities.

Q. Advanced: What are the challenges in achieving selective mono-functionalization of this compound in cross-coupling reactions, and how can they be addressed?

Methodological Answer:

Competing Reactivity : Br and Cl substituents may undergo simultaneous coupling. Use Pd catalysts with bulky ligands (e.g., SPhos) to favor oxidative addition at Br over Cl.

Protection of Amine : Acetylate the -NH₂ group with Ac₂O to prevent catalyst poisoning. Deprotect post-reaction with NaOH/MeOH.

Temperature Control : Lower temperatures (50–60°C) reduce side reactions.

Substrate Screening : Test coupling partners (e.g., arylboronic acids) for steric compatibility. Prioritize electron-deficient partners for Suzuki-Miyaura reactions.

Properties

IUPAC Name

2,6-dibromo-3-chloro-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2ClN/c1-3-2-4(8)7(11)5(9)6(3)10/h2H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBSGYHXODZBFBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Cl)Br)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10233463
Record name 3-Chloro-2,6-dibromo-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10233463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84483-22-7
Record name 3-Chloro-2,6-dibromo-4-methylaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084483227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloro-2,6-dibromo-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10233463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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